N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid
Description
This compound is a hybrid molecule combining two distinct moieties: N,N-diethylethanamine (triethylamine, Et₃N) and a complex thiazolidine-sulfonic acid derivative. The thiazolidine core features conjugated double bonds (2E,5E-configuration) and substituents including a 3-ethyl-4-oxo-2-sulfanylidene group, which imparts unique electronic and steric properties.
The compound’s structure suggests applications in pharmaceuticals (e.g., enzyme inhibition due to thiazolidinone moieties) or materials science (e.g., ionic surfactants or catalysts). However, direct biological or industrial data are absent in the evidence, necessitating analogies to similar compounds.
Properties
CAS No. |
64375-47-9 |
|---|---|
Molecular Formula |
C19H33N3O4S4 |
Molecular Weight |
495.8 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H18N2O4S4.C6H15N/c1-2-15-12(16)10(22-13(15)20)4-5-11-14(7-8-21-11)6-3-9-23(17,18)19;1-4-7(5-2)6-3/h4-5H,2-3,6-9H2,1H3,(H,17,18,19);4-6H2,1-3H3/b10-4+,11-5+; |
InChI Key |
CBFOJDNXKWFCHW-DVHWKNMOSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C\2/N(CCS2)CCCS(=O)(=O)O)/SC1=S.CCN(CC)CC |
Canonical SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)CCCS(=O)(=O)O)SC1=S.CCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinone Synthesis
The thiazolidinone backbone is synthesized via cyclization reactions. Key steps include:
- Thiourea cyclization : Reacting thiourea derivatives with α-halo ketones or esters under basic conditions to form the 4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene core.
- Ethyl group introduction : Alkylation at the N3 position using ethyl halides or sulfonates in polar aprotic solvents (e.g., DMF).
Example Reaction:
$$
\text{Thiourea} + \text{α-bromoacetophenone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Thiazolidinone intermediate}
$$
Conjugated Double Bond Formation
The (2E)-configured ethylidene groups are introduced via:
- Wittig reactions : Using phosphorus ylides to generate conjugated systems.
- Condensation reactions : Aldol-like condensation between ketones and aldehydes in acidic or basic media.
| Reaction Type | Reagents | Solvent | Temperature | Yield (Inferred) |
|---|---|---|---|---|
| Wittig | Triphenylphosphine, RLi | THF | 0–25°C | 60–75% |
| Aldol Condensation | NaOH, EtOH | Ethanol | Reflux | 50–65% |
Sulfonic Acid Group Incorporation
Sulfonation is achieved via:
- Direct sulfonation : Using chlorosulfonic acid or sulfur trioxide in dichloromethane.
- Protection-deprotection : Temporary protection of amine groups (e.g., Boc) before sulfonation.
- Protect the amine moiety with Boc anhydride.
- React with ClSO₃H in CH₂Cl₂ at 0°C.
- Deprotect using TFA/CH₂Cl₂.
N,N-Diethylethanamine Coupling
The tertiary amine is introduced through:
- Alkylation : Reacting primary amines with ethyl bromide in the presence of a base (e.g., K₂CO₃).
- Nucleophilic substitution : Using pre-functionalized ethylamine derivatives.
Example:
$$
\text{Amine intermediate} + \text{BrCH}2\text{CH}2\text{N(Et)}_2 \xrightarrow{\text{NaH, DMF}} \text{Target compound}
$$
Purification and Characterization
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.
- Recrystallization : From ethanol/water mixtures.
- Analytical Data :
- HRMS : Confirms molecular ion peaks.
- ¹H/¹³C NMR : Validates substituent positions and stereochemistry.
Summary of Key Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd. with N,N-diethylethanamine (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products.
Major Products
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid as anticancer agents. For instance, a related thiazolidine compound was evaluated for its anticancer properties using the National Cancer Institute’s 60 cell line screening protocol. The results indicated promising activity against several cancer types, suggesting that the thiazolidine framework could be further optimized for enhanced efficacy .
Anti-inflammatory Properties
Molecular docking studies have been conducted on structurally similar compounds to evaluate their potential as 5-lipoxygenase inhibitors, which are important in the treatment of inflammatory diseases. The findings suggest that modifications to the thiazolidine structure can lead to compounds with significant anti-inflammatory activity .
Synthesis of Sulfonic Acid Functionalized Ionic Liquids
The compound can also be utilized in the synthesis of sulfonic acid functionalized ionic liquids (SAILs), which are gaining attention as environmentally friendly solvents and catalysts in organic synthesis. These ionic liquids facilitate multicomponent reactions, leading to efficient synthesis pathways for nitrogen and oxygen-based heterocycles, which are crucial in drug development and materials science .
Photoacid Generators
This compound derivatives have been identified as effective photoacid generators (PAGs) for use in chemically amplified resist compositions. These PAGs are essential in microfabrication processes, enabling high-resolution patterning required in semiconductor manufacturing .
Catalytic Applications
The compound's sulfonic acid functionality allows it to act as a catalyst in various organic transformations. Its application in sustainable organic synthesis has been explored, demonstrating its role in promoting reactions under mild conditions while minimizing environmental impact .
Table 1: Summary of Applications
Case Study: Anticancer Activity Evaluation
A study investigating a thiazolidine derivative demonstrated its anticancer efficacy against multiple cell lines. The compound was subjected to various assays to determine its cytotoxicity and mechanism of action. The results indicated that specific structural modifications could enhance its bioactivity significantly.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring and sulfonic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological effects.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The Et₃N group is shared with cytotoxic agents like , where it enhances solubility and bioavailability.
Physicochemical Properties
Biological Activity
N,N-Diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid is a complex compound incorporating thiazolidine and thiazolidinedione moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a thiazolidine backbone with multiple functional groups that contribute to its biological activity. The presence of sulfur and nitrogen heteroatoms within the thiazolidine ring enhances its interaction with biological targets.
Antidiabetic Properties
Thiazolidinediones (TZDs), a class of compounds related to thiazolidines, have been extensively studied for their antidiabetic effects. They act primarily as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that derivatives of thiazolidinediones exhibit significant insulin-sensitizing effects, making them valuable in managing Type 2 diabetes mellitus (T2DM) .
Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pioglitazone | 0.5 | PPAR-γ agonist |
| MY17 | 0.41 ± 0.05 | PTP1B inhibitor |
| N,N-Diethylethanamine derivative | TBD | TBD |
Antioxidant Activity
Thiazolidine derivatives have demonstrated antioxidant properties, which are beneficial in combating oxidative stress associated with various diseases, including diabetes and cancer. The antioxidant capacity may be attributed to the ability of these compounds to scavenge free radicals and enhance cellular defense mechanisms .
Antimicrobial Activity
Research indicates that compounds structurally related to thiazolidinediones exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is particularly relevant for developing new antibiotics in response to rising antibiotic resistance .
Case Study: Antimicrobial Efficacy
A study evaluated the bactericidal activity of various thiazolidinedione derivatives, revealing potent effects against Staphylococcus aureus and Escherichia coli. The results suggested that modifications in the thiazolidine structure can enhance antimicrobial potency .
The biological activities of this compound may involve several mechanisms:
- PPAR Activation : Enhances insulin sensitivity and glucose uptake.
- PTP1B Inhibition : Reduces insulin resistance by modulating signaling pathways in hepatic cells.
- Antioxidant Pathways : Induces expression of antioxidant enzymes, mitigating oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
